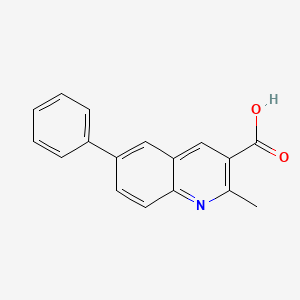![molecular formula C13H8N4O3 B11853039 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde CAS No. 88796-44-5](/img/structure/B11853039.png)
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a nitro group at the 5-position, a phenyl group at the 1-position, and a carbaldehyde group at the 3-position.
准备方法
The synthesis of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 5-iodo-1H-pyrazolo[3,4-b]pyridine.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Substitution: The intermediate undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.
Nitration: The phenyl-substituted intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Formylation: Finally, the formylation of the intermediate is carried out using Vilsmeier-Haack reaction conditions to introduce the carbaldehyde group at the 3-position
化学反应分析
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Condensation: The carbaldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones
科学研究应用
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors. It has shown promise in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in biological studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Chemical Probes: It serves as a chemical probe in the study of biochemical pathways and molecular mechanisms.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties
作用机制
The mechanism of action of 5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target enzymes or receptors .
相似化合物的比较
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Lacks the nitro and carbaldehyde groups, making it less reactive in certain chemical reactions.
5-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: Contains an amino group instead of a nitro group, which alters its reactivity and biological activity.
5-Nitro-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Lacks the carbaldehyde group, which affects its ability to participate in condensation reactions
属性
CAS 编号 |
88796-44-5 |
|---|---|
分子式 |
C13H8N4O3 |
分子量 |
268.23 g/mol |
IUPAC 名称 |
5-nitro-1-phenylpyrazolo[3,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8N4O3/c18-8-12-11-6-10(17(19)20)7-14-13(11)16(15-12)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
PREAVQAGNDKVPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=N3)[N+](=O)[O-])C(=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852962.png)
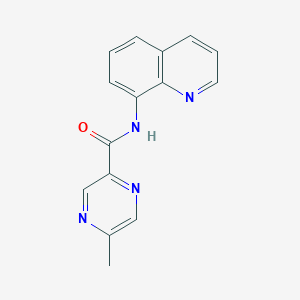
![3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11852977.png)

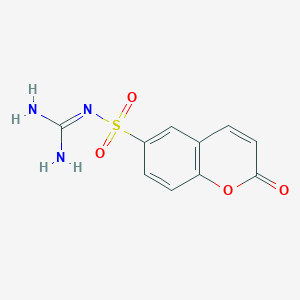
![4-Chloro-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11853011.png)

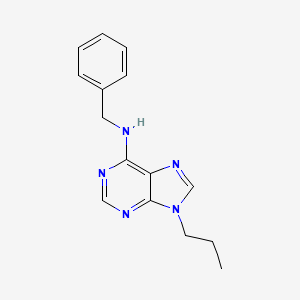
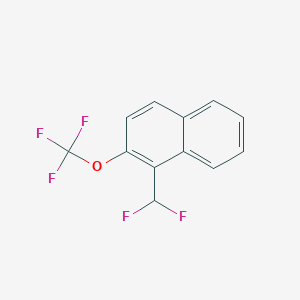
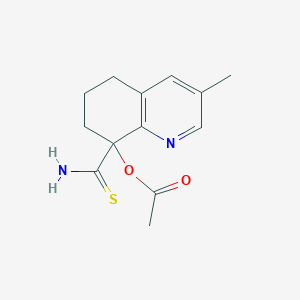
![8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11853026.png)
![6-Amino-1-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853027.png)
